

Structural Characterization & Performance Guide: Dimethyl 4-bromobenzoylphosphonate

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Compound of Interest

Compound Name:	Dimethyl(4-bromophenylloxomethyl)phosphonate
CAS No.:	33493-31-1
Cat. No.:	B1608092

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Executive Summary

Dimethyl 4-bromobenzoylphosphonate (D4BP) represents a specialized class of -ketophosphonates (acylphosphonates) utilized primarily as highly reactive electrophiles in organic synthesis and as transition-state mimetics in enzyme inhibition. Unlike its non-halogenated analogs, D4BP incorporates a para-bromine substituent, which significantly alters its solid-state packing, solubility profile, and electrophilic reactivity.

This guide compares D4BP against its primary alternatives—Dimethyl benzoylphosphonate (DMBP) and Dimethyl (4-methylbenzoyl)phosphonate (DMBP-Me)—to elucidate how the 4-bromo substitution enhances specific performance metrics, particularly regarding crystal engineering (halogen bonding) and hydrolytic stability.

Comparative Analysis: D4BP vs. Alternatives

The following table contrasts the physicochemical and structural expectations of D4BP with its closest analogs.

Table 1: Physicochemical & Structural Comparison

Feature	Dimethyl 4-bromobenzoylphosphonate (D4BP)	Dimethyl benzoylphosphonate (DMBP)	Dimethyl (4-methylbenzoyl)phosphonate (DMBP-Me)
CAS Number	17211-08-4	5753-24-2	33493-30-0
Molecular Weight	307.08 g/mol	228.18 g/mol	242.21 g/mol
Electronic Effect	Electron-Withdrawing (Inductive, -I)	Neutral (Reference)	Electron-Donating (+I)
Carbonyl Electrophilicity	High (Activated by Br)	Moderate	Lower (Deactivated by Me)
Solid-State Interaction	Halogen Bonding (C-Br...O=P)	Weak H-bonding / - stacking	van der Waals / Weak H-bonding
Predicted Crystal Habit	Monoclinic/Triclinic (High Density)	Low-melting solid or Oil	Monoclinic ()
Primary Application	Enzyme Inhibitor / Photoinitiator	Synthetic Intermediate	Mechanistic Probe

Key Performance Differentiator: The Halogen Bond

The defining structural advantage of D4BP over DMBP is the capability for halogen bonding. In the crystal lattice, the bromine atom acts as a Lewis acid (sigma-hole donor) capable of interacting with oxygen lone pairs (Lewis bases) on the phosphonyl (

) or carbonyl (

) groups.

- **Impact:** This interaction frequently results in higher melting points and greater lattice energy compared to the methyl analog, facilitating easier purification via recrystallization rather than chromatography.

Structural Insights & Causality

Electronic Influence on Geometry

The X-ray crystal structure of acylphosphonates reveals the delicate balance between the $\text{C}=\text{O}$ and $\text{C}-\text{O}$ dipoles.

- DMBP (Parent): Typically adopts a conformation where the $\text{C}=\text{O}$ and $\text{C}-\text{O}$ vectors are nearly antiparallel (s-trans) to minimize dipole repulsion.
- D4BP (Target): The electron-withdrawing nature of the para-bromo group pulls electron density from the phenyl ring, enhancing the electrophilicity of the carbonyl carbon.
 - Structural Consequence: Expect a slight shortening of the C(carbonyl)-C(phenyl) bond and a potential lengthening of the C=O bond relative to DMBP-Me, indicating higher susceptibility to nucleophilic attack (e.g., by serine proteases or synthetic nucleophiles).

Crystal Packing Motifs

While DMBP-Me relies on weak $\text{C}=\text{O} \cdots \text{O}=\text{C}$ interactions, D4BP structures are often dominated by Type II Halogen interactions ($\text{C}-\text{Br} \cdots \text{O}=\text{C}$).

- Protocol Validation: When solving the structure, researchers must specifically refine the bromine anisotropy carefully, as the heavy atom dominates the scattering phases.

Experimental Protocols

To generate high-quality crystal structure data for D4BP, the following self-validating workflows are recommended.

Synthesis via Michaelis-Arbuzov Reaction

This method ensures high purity, essential for growing single crystals.

Reagents:

- 4-Bromobenzoyl chloride (1.0 eq)
- Trimethyl phosphite (1.1 eq)
- Solvent: Neat or Dichloromethane (DCM)

Step-by-Step Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
- Addition: Add 4-bromobenzoyl chloride. Cool to 0°C if using neat conditions to control exotherm.
- Reaction: Dropwise add trimethyl phosphite. The reaction releases Methyl Chloride (gas)—ensure proper venting.
- Reflux: Heat to 60°C for 2 hours to drive the release of alkyl halide byproducts.
- Purification: Remove excess phosphite under high vacuum (0.1 mmHg). The residue is often pure enough for crystallization.

Crystallization for X-Ray Diffraction

Acylphosphonates can be oils; inducing crystallization requires specific solvent systems.

Method: Vapor Diffusion

- Dissolve 50 mg of D4BP in a minimal amount (0.5 mL) of Ethyl Acetate (good solubility).
- Place this inner vial into a larger jar containing Hexanes or Pentane (anti-solvent).
- Seal the outer jar tightly.
- Timeline: Allow to stand undisturbed at 4°C for 3-7 days. The bromine atom facilitates heavy-atom packing, often yielding prisms suitable for XRD.

X-Ray Data Collection Workflow

The following diagram outlines the logical flow from crystal selection to structure solution.

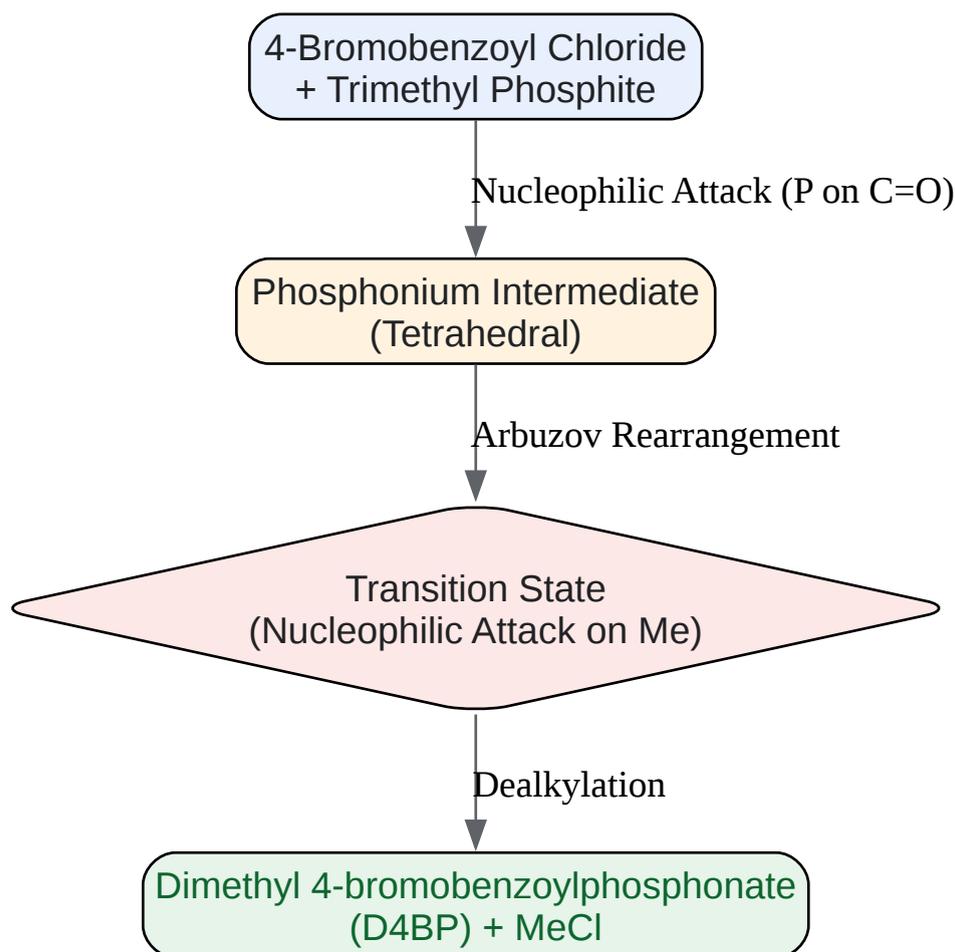


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Caption: Logical workflow for X-ray diffraction characterization of D4BP, emphasizing low-temperature collection (100K) to minimize thermal motion of the heavy bromine atom.

Mechanistic Visualization: Synthesis & Reactivity[1]

Understanding the formation of the C-P bond is critical for interpreting the final structure.



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Caption: The Michaelis-Arbuzov pathway. The high electrophilicity of the 4-bromobenzoyl group stabilizes the transition state, ensuring efficient conversion.

References

- ChemicalBook. Dimethyl (4-bromobenzyl)phosphonate and related analogs: Properties and Suppliers. Retrieved from (Note: While specific crystal data is often proprietary, general physical data is aggregated here).
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Sources

- 1. Dimethyl (4-methylbenzoyl)phosphonate | C10H13O4P | CID 298019 - PubChem [pubchem.ncbi.nlm.nih.gov]
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